4-Sulfanylbutanenitrile

Description

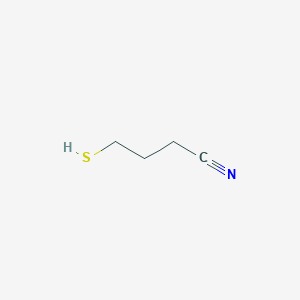

4-Sulfanylbutanenitrile (IUPAC: 4-(methylsulfanyl)butanenitrile) is a nitrile compound characterized by a methylthio (-SMe) group attached to the fourth carbon of a butanenitrile chain (C≡N-(CH₂)₃-S-CH₃). This compound belongs to the class of organosulfur nitriles, which exhibit unique chemical reactivity due to the interplay between the electron-withdrawing nitrile group and the sulfur-containing substituent. The methylthio group contributes moderate polarity, influencing solubility in organic solvents like chloroform or ethyl acetate .

Properties

CAS No. |

66592-88-9 |

|---|---|

Molecular Formula |

C4H7NS |

Molecular Weight |

101.17 g/mol |

IUPAC Name |

4-sulfanylbutanenitrile |

InChI |

InChI=1S/C4H7NS/c5-3-1-2-4-6/h6H,1-2,4H2 |

InChI Key |

KEDMCNJBFNYBLK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#N)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Methylsulfinyl)butanenitrile

- Structure : The sulfinyl (-SO-) group replaces the sulfanyl (-S-) in 4-sulfanylbutanenitrile, increasing polarity and oxidation state.

- Physical Properties: Molecular formula: C₅H₉NOS Molecular weight: 131.2 g/mol Solubility: Soluble in chloroform and ethyl acetate; appears as a colorless oil .

- Reactivity : The sulfinyl group enhances electrophilicity at the sulfur atom, making it more reactive in oxidation-reduction reactions compared to the thioether group in this compound.

- Applications : Sulfinyl nitriles are intermediates in pharmaceutical synthesis, particularly in prodrugs targeting sulfur-dependent enzymes .

4-(tert-Butylsulfanyl)butanenitrile

- Structure : Features a bulky tert-butyl (-C(CH₃)₃) group attached to sulfur.

- Physical Properties: Molecular formula: C₈H₁₅NS Molecular weight: 157.28 g/mol Solubility: Lower polarity due to the bulky substituent; likely soluble in nonpolar solvents .

- Reactivity : Steric hindrance from the tert-butyl group reduces nucleophilic substitution rates compared to this compound.

- Applications : Used in polymer chemistry as a chain-transfer agent or stabilizer due to its steric protection .

4-(Dimethylamino)-2-(phenylsulfonyl)butanenitrile

- Structure: Combines a sulfonyl (-SO₂-) group and dimethylamino (-N(CH₃)₂) substituent.

- Physical Properties :

- Molecular formula: C₁₂H₁₆N₂O₂S

- Molecular weight: 252.34 g/mol

- Reactivity: The sulfonyl group is strongly electron-withdrawing, activating the nitrile for nucleophilic addition. The dimethylamino group provides basicity, enabling pH-dependent reactivity .

- Applications: Potential use in agrochemicals or as a ligand in catalytic systems .

2-(4-Chlorophenyl)-3-oxobutanenitrile

- Structure : Contains a chlorophenyl and ketone group adjacent to the nitrile.

- Physical Properties: Molecular formula: C₁₀H₈ClNO Molecular weight: 193.63 g/mol .

- Reactivity: The ketone group enables condensation reactions (e.g., Knoevenagel), while the chlorophenyl moiety directs electrophilic aromatic substitution.

- Applications : Intermediate in heterocyclic synthesis, such as pyrimidines or triazines .

Data Table: Comparative Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |

|---|---|---|---|---|---|

| This compound | C₅H₉NS | 115.20 | -SMe, -C≡N | Organic solvents (e.g., CHCl₃) | Organic synthesis intermediates |

| 4-(Methylsulfinyl)butanenitrile | C₅H₉NOS | 131.20 | -SO-, -C≡N | CHCl₃, ethyl acetate | Pharmaceutical intermediates |

| 4-(tert-Butylsulfanyl)butanenitrile | C₈H₁₅NS | 157.28 | -S-C(CH₃)₃, -C≡N | Nonpolar solvents | Polymer stabilizers |

| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | -Cl-C₆H₄, -CO-, -C≡N | Polar aprotic solvents | Heterocyclic synthesis |

Key Research Findings

- Electronic Effects : Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfonyl) significantly alters reactivity. Sulfonyl groups increase electrophilicity, enhancing nitrile participation in cycloaddition reactions .

- Steric Influence : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve thermal stability in polymer applications .

- Biological Relevance : Sulfinyl and sulfonyl derivatives show higher bioactivity in enzyme inhibition compared to thioether analogs, likely due to improved binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.